molecular formula C12H12N2O3 B1310313 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 1015844-79-7

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B1310313
CAS No.: 1015844-79-7
M. Wt: 232.23 g/mol
InChI Key: AMNYKSMEAOTFOW-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that features a pyrazole ring substituted with hydroxy and methyl groups, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of hydroxy and methyl groups onto the pyrazole ring can be carried out using electrophilic substitution reactions.

    Coupling with Benzoic Acid: The final step involves coupling the substituted pyrazole with benzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a pyrazole-1,5-dione derivative.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Hydroxy-1H-pyrazol-1-yl)-benzoic acid: Similar structure but without the methyl groups.

    3-(3,4-Dimethyl-1H-pyrazol-1-yl)-benzoic acid: Similar structure but without the hydroxy group.

    3-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)-benzoic acid: Similar structure with only one methyl group.

Uniqueness

The presence of both hydroxy and methyl groups on the pyrazole ring, along with the benzoic acid moiety, makes 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid unique. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

3-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-4-9(6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYKSMEAOTFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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